molecular formula C13H25NO3 B15314756 Tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate

Tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate

Cat. No.: B15314756
M. Wt: 243.34 g/mol
InChI Key: UUUREUKJUBEHQZ-UHFFFAOYSA-N
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Description

Tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate is a piperidine derivative featuring a six-membered nitrogen-containing ring with a hydroxymethyl group at the C2 position and two methyl groups at the C3 positions. The tert-butoxycarbonyl (Boc) group at the N1 position acts as a protective group, commonly used in organic synthesis to stabilize amines during reactions.

Properties

Molecular Formula

C13H25NO3

Molecular Weight

243.34 g/mol

IUPAC Name

tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate

InChI

InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-8-6-7-13(4,5)10(14)9-15/h10,15H,6-9H2,1-5H3

InChI Key

UUUREUKJUBEHQZ-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN(C1CO)C(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Pathways

Multi-Step Organic Synthesis

The preparation of tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate typically involves sequential functionalization of a piperidine core. A representative three-step protocol derived from analogous compounds includes:

  • Piperidine Ring Formation : Cyclization of pre-functionalized precursors to establish the 3,3-dimethylpiperidine scaffold.
  • Hydroxymethyl Introduction : Selective oxidation or nucleophilic substitution at position 2.
  • tert-Butyloxycarbonyl (Boc) Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Table 1: Key Reaction Steps and Conditions
Step Reagents/Conditions Yield (%) Source
Piperidine cyclization Chiral auxiliaries, Lewis acid catalysis 65–75
Hydroxymethylation NaBH₄, ethanol, 50°C 87.1
Boc protection Boc₂O, DMAP, DCM, 0°C to RT 90–97

Stereochemical Control and Catalytic Strategies

Enantioselective Synthesis

The (2R,6R) stereoisomer requires chiral resolution or asymmetric catalysis. In one approach, enantiomeric excess (>98% ee) was achieved via chiral chromatography after racemic synthesis. Alternative methods employ:

  • Chiral Ligands : Binap or Josiphos ligands in palladium-catalyzed reactions.
  • Enzymatic Resolution : Lipase-mediated kinetic resolution of intermediates.

Solvent and Temperature Optimization

Reaction efficiency correlates strongly with solvent polarity and temperature:

  • Hydroxymethylation : Ethanol at 50°C maximizes reduction efficiency (87.1% yield).
  • Boc Protection : Dichloromethane (DCM) at 0°C minimizes side reactions.

Industrial-Scale Production and Process Intensification

Continuous Flow Synthesis

Recent advances adapt batch protocols to continuous flow systems, enhancing reproducibility and scalability:

  • Microreactor Technology : Reduces reaction time by 40% for Boc protection steps.
  • In-Line Analytics : HPLC monitoring ensures real-time quality control.
Table 2: Comparative Batch vs. Flow Synthesis Metrics
Parameter Batch Method Flow Method
Reaction Time 6–8 h 2–3 h
Yield 85–90% 92–95%
Purity 97–98% 99%

Analytical Validation and Quality Control

Spectroscopic Characterization

  • ¹H/¹³C NMR : Distinct signals for tert-butyl (δ 1.40–1.52 ppm) and hydroxymethyl (δ 3.5–4.0 ppm) groups.
  • HRMS : Molecular ion [M+H]⁺ at m/z 241.35 confirms stoichiometry.

Chromatographic Purity Assessment

  • HPLC : Retention time consistency (Δ <0.1 min) across batches.
  • Chiral HPLC : Resolves enantiomers using cellulose-based columns.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carboxylate group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of 2-(carboxymethyl)-3,3-dimethylpiperidine-1-carboxylate.

    Reduction: Formation of 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-methanol.

    Substitution: Formation of various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a protecting group for amines.

    Biology: Studied for its potential as a ligand in receptor binding studies and as a precursor for biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The carboxylate group can participate in ionic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s structural analogs can be categorized based on ring size, substituent positions, and functional groups:

Compound Ring Type Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Piperidine C2: hydroxymethyl; C3: dimethyl Likely C13H25NO3 ~243.3 (estimated) Steric hindrance from dimethyl groups; hydroxymethyl for hydrogen bonding
tert-Butyl (2S)-2-(hydroxymethyl)-3,3-dimethylazetidine-1-carboxylate Azetidine C2: hydroxymethyl; C3: dimethyl C11H21NO3 215.29 Four-membered ring (higher strain); similar substituents
(R)-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate Pyrrolidine C3: hydroxymethyl C10H19NO3 201.26 Five-membered ring; stereocenter at C3
tert-Butyl 4-(3-hydroxypropyl)piperidine-1-carboxylate Piperidine C4: 3-hydroxypropyl C13H25NO3 243.3 Extended hydroxyalkyl chain; enhanced hydrophilicity
tert-Butyl 3,3-difluoropiperidine-1-carboxylate Piperidine C3: difluoro C10H17F2NO2 221.25 Electronegative fluorine substituents; altered reactivity

Physicochemical Properties

  • Solubility: Hydroxymethyl and hydroxyalkyl groups enhance water solubility compared to non-polar derivatives (e.g., tert-butyl 3,3-difluoropiperidine-1-carboxylate) .
  • Stability : Azetidine derivatives may exhibit lower thermal stability due to ring strain, whereas piperidine derivatives are more conformationally flexible and stable .

Research Findings and Data

NMR and HRMS Trends

  • Hydroxymethyl Signals : In piperidine/azetidine analogs, the hydroxymethyl group typically appears as a triplet (δ ~3.5–4.0 ppm in ¹H NMR) and correlates with a carbon signal at δ ~60–65 ppm in ¹³C NMR .
  • Boc Group : The tert-butyl protons resonate as a singlet at δ ~1.4 ppm in ¹H NMR, with the carbonyl carbon at δ ~155 ppm in ¹³C NMR across all analogs .

Stability Under Conditions

  • Acid Sensitivity : The Boc group is cleaved under acidic conditions (e.g., HCl/dioxane), while the hydroxymethyl group remains intact, enabling selective deprotection .

Biological Activity

Tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate is a synthetic compound with potential biological significance due to its unique structural features. This article delves into the biological activities associated with this compound, including its interactions with biomolecules, enzyme inhibition, and potential therapeutic applications.

1. Enzyme Interactions

This compound has been shown to interact with various enzymes. Notably, it exhibits inhibitory effects on certain esterases, leading to the hydrolysis of ester bonds. This interaction can significantly influence metabolic pathways and cellular functions.

2. Cell Signaling Modulation

The compound modulates cell signaling pathways by altering gene expression related to oxidative stress and apoptosis. Studies indicate that it can enhance the expression of genes involved in cellular defense mechanisms, thereby influencing cellular responses to environmental stressors.

3. Anticancer Potential

Recent investigations suggest that derivatives of piperidine compounds may possess anticancer properties. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound could be explored for its potential in cancer therapy .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
Enzyme InhibitionInhibits esterase activity; influences metabolic pathways
Gene ExpressionModulates genes related to oxidative stress and apoptosis
Anticancer ActivityExhibits cytotoxic effects against cancer cell lines; potential for therapeutic applications

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of piperidine derivatives, this compound was assessed for its cytotoxicity against FaDu hypopharyngeal tumor cells. The results indicated that compounds within this class exhibited enhanced apoptosis induction compared to standard chemotherapeutic agents like bleomycin .

Q & A

Q. What are the key steps and analytical methods for synthesizing tert-butyl 2-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate?

The synthesis involves multi-step reactions starting from tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate. Critical steps include introducing the hydroxymethyl group under controlled conditions (e.g., anhydrous THF, triethylamine as a base) to prevent side reactions . Post-synthesis, nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to confirm structural integrity and purity. For example, 1H^1H-NMR can verify the presence of the hydroxymethyl proton at δ 3.5–4.0 ppm, while MS provides molecular weight confirmation (theoretical m/z: 241.35) .

Q. How does the hydroxymethyl group influence the compound's physicochemical properties?

The hydroxymethyl group enhances hydrogen-bonding capacity, increasing solubility in polar solvents (e.g., water, ethanol) and influencing interactions with biological targets. Computational studies (e.g., density functional theory) can predict dipole moments and logP values, which correlate with bioavailability .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a versatile intermediate for synthesizing bioactive molecules. Derivatives have shown potential as enzyme inhibitors (e.g., kinases, proteases) due to the piperidine scaffold's conformational flexibility and the hydroxymethyl group's hydrogen-bonding ability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from variations in reaction conditions (e.g., temperature, solvent purity). A systematic approach includes:

  • Replicating protocols with strict control of anhydrous conditions.
  • Using high-performance liquid chromatography (HPLC) to quantify impurities and optimize purification (e.g., column chromatography vs. recrystallization).
  • Comparing yields under inert (N2_2) vs. ambient atmospheres to assess moisture sensitivity .

Q. What strategies are effective for elucidating the compound's mechanism of action in enzyme inhibition?

  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., using SHELX programs for structure refinement) to identify binding motifs .
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd_d) and thermodynamic parameters (ΔH, ΔS).
  • Molecular docking : Use software like AutoDock to predict interactions, focusing on the hydroxymethyl group's role in active-site engagement .

Q. How can stereochemical outcomes be controlled during derivatization of the piperidine ring?

  • Chiral auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during synthesis.
  • Asymmetric catalysis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective alkylation.
  • Dynamic kinetic resolution : Optimize reaction conditions to favor a single diastereomer via reversible intermediates .

Q. What methodologies address discrepancies in structural data (e.g., NMR shifts) between batches?

  • 2D NMR (COSY, HSQC) : Resolve signal overlap and assign protons/carbons unambiguously.
  • Batch-to-batch comparison : Analyze multiple synthetic batches using standardized NMR solvents (e.g., CDCl3_3) and internal standards (e.g., TMS).
  • Crystallographic validation : Compare experimental X-ray structures with computational models (e.g., Mercury CSD) .

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